molecular formula C9H17NO4 B2740637 (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid CAS No. 156990-58-8

(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Cat. No.: B2740637
CAS No.: 156990-58-8
M. Wt: 203.238
InChI Key: BGWONUWPOUBGIO-ZCFIWIBFSA-N
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Description

(S)-2-((Ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid (CAS 156990-58-8) is a chiral, protected amino acid derivative of significant value in pharmaceutical research and development. This compound is professionally characterized and serves as a critical building block in organic synthesis and a recognized impurity in the antiretroviral drug Atazanavir, making it an essential Reference Standard for quality control and analytical method development . In research applications, this compound is primarily used as an intermediate in the synthesis of complex molecules. Its structure, featuring a sterically hindered 3,3-dimethylbutanoic acid backbone and a urethane-protected amino group, makes it a valuable precursor for constructing peptides and macrocyclic compounds with potential therapeutic activity . The stereospecific (S) configuration at the alpha carbon is crucial for imparting specific chiral properties in the final synthesized molecules, which is often essential for their biological function. As a well-specified impurity standard, it is indispensable for ensuring the safety, efficacy, and quality of pharmaceutical products like Atazanavir, in compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) . Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-(ethoxycarbonylamino)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5-14-8(13)10-6(7(11)12)9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWONUWPOUBGIO-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@H](C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid is through the Strecker synthesis. This involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the desired amino acid . The reaction conditions typically involve acidic or basic hydrolysis, depending on the specific requirements of the synthesis.

Another method involves the use of photoredox catalysis for the stereoselective addition of radicals to chiral glyoxylate-derived N-sulfinyl imines . This method allows for the use of carboxylic acids as radical precursors without prior derivatization, making it a convenient and efficient approach.

Industrial Production Methods

Industrial production of this compound often involves large-scale Strecker synthesis due to its simplicity and cost-effectiveness. The process can be optimized by using continuous flow reactors to improve yield and reduce reaction time. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reagents and conditions used.

Scientific Research Applications

Drug Delivery Systems

One of the primary applications of (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid is in the development of advanced drug delivery systems. The compound can be utilized to enhance the bioavailability and stability of active pharmaceutical ingredients (APIs).

  • Covalent Attachment to Peptides : The compound can be covalently linked to peptides to create peptide-drug conjugates. This method allows for controlled release and targeted delivery of drugs, improving their pharmacokinetic properties. Such systems can facilitate oral delivery by protecting the active agent from degradation in the gastrointestinal tract and enabling its release in the intestines .
  • Sustained Release Formulations : By incorporating this compound into formulations, researchers have developed systems that provide sustained release of drugs over extended periods. This reduces the frequency of dosing and enhances patient compliance .

Synthesis of Bioactive Compounds

This compound serves as an important building block in organic synthesis and medicinal chemistry.

  • Intermediate in Synthesis : The compound is used as an intermediate for synthesizing various bioactive molecules. Its unique structure allows for modifications that lead to the development of new therapeutic agents targeting different diseases .
  • Ceramide Synthase Activity Studies : In research related to ceramide synthase activity, this compound has been employed as part of assays designed to monitor enzyme activity. This highlights its utility in biochemical studies aimed at understanding lipid metabolism and related disorders .

Therapeutic Applications

The potential therapeutic applications of this compound are still under investigation but show promise in various areas.

  • Cancer Treatment : Preliminary studies suggest that compounds derived from this compound may exhibit anti-tumor properties when used as part of drug conjugates designed for targeted therapy .
  • Metabolic Disorders : Given its role in modulating lipid metabolism, there is potential for this compound to be explored in treatments for metabolic disorders where ceramide levels are implicated .

Case Studies and Research Findings

A review of recent literature reveals several case studies that illustrate the applications of this compound:

Study ReferenceApplicationFindings
Ceramide Synthase AssaysDemonstrated effective monitoring of enzyme activity using modified substrates including this compound.
Drug Delivery SystemsDeveloped formulations showing improved bioavailability and sustained release profiles when incorporating the compound into peptide conjugates.
Cancer TherapeuticsInvestigated as a component in drug conjugates targeting cancer cells with promising results in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxycarbonyl group can form hydrogen bonds with active site residues, while the dimethylbutanoic acid moiety can interact with hydrophobic pockets, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Amino-Protecting Group

The ethoxycarbonyl (Eoc) group distinguishes this compound from analogs with other carbamate-based protecting groups. Key comparisons include:

Compound Name Protecting Group Molecular Weight Key Applications References
(S)-2-((Ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid Ethoxycarbonyl (Eoc) 217.24 g/mol Peptide synthesis, antiviral agents
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid tert-Butoxycarbonyl (Boc) 245.29 g/mol Solid-phase peptide synthesis
(S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid Methoxycarbonyl (Moc) 203.21 g/mol Impurity in drug substances

Key Findings :

  • Boc vs. Eoc : The Boc group offers superior steric protection but requires acidic conditions for deprotection, limiting its use in acid-sensitive systems. Eoc provides a balance of stability and moderate deprotection conditions .
  • Moc vs. Eoc : Methoxycarbonyl derivatives are less sterically hindered, leading to higher reactivity but lower metabolic stability. Moc is often detected as a process-related impurity in pharmaceuticals .

Key Findings :

  • The tert-leucine backbone (3,3-dimethylbutanoic acid) enhances resistance to enzymatic hydrolysis, prolonging half-life in vivo .
  • Fluorinated side chains (e.g., 4-fluorobutyl in indazole derivatives) increase lipophilicity and blood-brain barrier penetration compared to ethoxycarbonyl variants .

Pharmaceutical Intermediates and Prodrugs

This compound serves as a precursor to complex drug intermediates, such as Glecaprevir (HCV protease inhibitor):

Compound Name Structural Modification Application References
This compound None (core structure) Antiviral intermediate
(S)-2-{[(((1R,2R)-2-(Allyloxy)cyclopentyl)oxy)carbonyl]amino}-3,3-dimethylbutanoic acid Allyloxycyclopentyl substituent Glecaprevir intermediate
(S)-2-(3-tert-Butyl-3-methylureido)-3,3-dimethylbutanoic acid Ureido functionalization Covalent inhibitor development

Key Findings :

  • Cyclopentyl-allyloxy modifications (e.g., Glecaprevir intermediate) improve target binding affinity by introducing conformational rigidity .
  • Ureido derivatives exhibit covalent binding to proteins, enabling applications in PROTACs (proteolysis-targeting chimeras) .

Research Implications

The structural versatility of this compound makes it a valuable scaffold in drug discovery. Future studies should explore:

  • Structure-activity relationships of fluorine-substituted analogs.
  • Applications in covalent inhibitor design (e.g., VHL-targeted PROTACs) .

Biological Activity

(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid, also known by its CAS number 156990-58-8, is an amino acid derivative that exhibits a range of biological activities. This compound has garnered interest due to its potential applications in pharmaceuticals and biochemistry, particularly in the context of metabolic pathways and therapeutic interventions.

  • Molecular Formula : C₈H₁₅NO₃
  • Molecular Weight : 173.21 g/mol
  • Density : 1.038 g/cm³
  • Boiling Point : 217.7 °C at 760 mmHg
  • Flash Point : 85.5 °C

This compound functions primarily as a precursor in various metabolic pathways. Its structure allows it to participate in enzymatic reactions that are crucial for synthesizing proteins and other biomolecules. The presence of the ethoxycarbonyl group enhances its solubility and bioavailability, making it an effective compound for biological applications.

Ergogenic Effects

Research indicates that amino acid derivatives, including this compound, can influence physical performance. These compounds have been shown to enhance the secretion of anabolic hormones, provide energy during exercise, and reduce muscle damage induced by physical activity .

Neuroprotective Properties

Studies suggest that this compound may also exhibit neuroprotective effects. It is believed to modulate neurotransmitter release and improve cognitive functions under stress conditions . This activity is particularly relevant for developing treatments for neurodegenerative diseases.

Immunomodulatory Effects

The compound has been implicated in modulating immune responses. It appears to interact with various signaling pathways related to inflammation and immunity, which could be beneficial in treating autoimmune disorders or enhancing vaccine efficacy .

Study on Ergogenic Effects

A study conducted by Luckose et al. (2015) explored the effects of amino acid derivatives on physical performance. Participants who supplemented with this compound demonstrated improved endurance and reduced muscle soreness post-exercise compared to a control group .

Neuroprotection in Animal Models

In a controlled animal study, this compound was administered to mice subjected to stress-induced cognitive decline. The results indicated significant improvement in memory retention and reduced markers of oxidative stress in the brain .

Research Findings Summary

Study Focus Findings Reference
Ergogenic EffectsEnhanced physical performance; reduced muscle damageLuckose et al., 2015
Neuroprotective PropertiesImproved cognitive function; reduced oxidative stress markers ,
Immunomodulatory EffectsModulation of immune responses; potential benefits in autoimmune disorders

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid, and how can enantiomeric purity be ensured?

  • Methodology : The synthesis typically involves protecting the amino group with an ethoxycarbonyl (EOC) moiety. A chiral starting material, such as an (S)-configured amino acid derivative, ensures stereochemical integrity. For example, benzyloxycarbonyl (Cbz) groups are used in analogous compounds to protect amines during peptide synthesis . Enantiomeric purity is confirmed via chiral HPLC or polarimetry, with X-ray crystallography as a definitive method for absolute configuration determination .

Q. Which analytical techniques are most effective for characterizing this compound and assessing purity?

  • Methodology :

  • NMR Spectroscopy : Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR, focusing on coupling constants and diastereotopic protons.
  • HPLC : Reverse-phase HPLC with UV detection monitors purity, while chiral columns (e.g., Chiralpak®) assess enantiomeric excess.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula .
    • Data Interpretation : Compare spectral data with reported values for structurally similar compounds, such as (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

  • Methodology :

  • Solubility : Test in polar (water, methanol) and nonpolar solvents (DCM, ethyl acetate) at varying pH levels. The ethoxycarbonyl group enhances solubility in organic solvents but reduces aqueous solubility.
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 2–12). Monitor degradation via HPLC .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity in nucleophilic acyl substitution reactions be resolved?

  • Methodology :

  • Kinetic Studies : Compare reaction rates under controlled conditions (temperature, solvent, catalyst). For example, evaluate the ethoxycarbonyl group’s susceptibility to hydrolysis versus other carbamate derivatives.
  • Computational Modeling : Use DFT calculations to analyze transition states and activation energies. Contradictions may arise from solvent polarity effects or steric hindrance from the 3,3-dimethyl group .
    • Case Study : A study on analogous 2-methoxy-N-[(S)-3-methylbutanoyl]amides revealed steric effects dominate over electronic factors in substitution reactions .

Q. What strategies optimize the compound’s synthetic yield when scaling from milligram to gram quantities?

  • Methodology :

  • Process Chemistry : Optimize protecting group strategies (e.g., switching from benzyloxycarbonyl to tert-butoxycarbonyl for easier deprotection).
  • Crystallization : Screen solvents for recrystallization to improve purity and yield. Ethyl acetate/hexane mixtures are effective for carbamate derivatives .
    • Troubleshooting : Low yields may result from racemization during acylations; use coupling agents like HATU or DCC to minimize side reactions .

Q. How does the compound interact with biological systems, and what are its potential roles in biochemical pathways?

  • Methodology :

  • Enzyme Assays : Test as a substrate or inhibitor for enzymes recognizing branched-chain amino acid derivatives (e.g., pantothenate kinase, given structural similarity to pantothenic acid ).
  • Metabolic Profiling : Use 13C^{13}C-labeled compound in cell cultures to track incorporation into metabolites via LC-MS .
    • Hypothesis : The ethoxycarbonyl group may mimic coenzyme A precursors, making it a candidate for studying vitamin B5 biosynthesis .

Q. What computational tools predict the compound’s reactivity in novel reaction pathways?

  • Methodology :

  • Retrosynthesis Software : Tools like Pistachio or Reaxys propose one-step syntheses using template-based algorithms.
  • MD Simulations : Model interactions with solvents or enzymes to predict regioselectivity in functionalization reactions .

Data Contradiction Analysis

Q. How to address discrepancies in reported 1H^1H-NMR chemical shifts for the compound’s methyl groups?

  • Methodology :

  • Solvent Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
  • Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening signals. For example, 3,3-dimethyl groups may exhibit restricted rotation .

Q. Why do different studies report varying enzymatic inhibition potencies for this compound?

  • Methodology :

  • Assay Conditions : Standardize buffer pH, ionic strength, and cofactor concentrations. Discrepancies may arise from non-optimized assay parameters.
  • Enzyme Isoforms : Test against multiple isoforms (e.g., human vs. bacterial pantothenate kinase) to identify isoform-specific effects .

Tables for Key Data

Property Value/Technique Reference
Chiral Purity AssessmentChiral HPLC (Chiralpak® AD-H column)
Degradation PathwayHydrolysis of ethoxycarbonyl group
Solubility in Water<1 mg/mL (pH 7.0)
Enantiomeric Excess>99% (via polarimetry)

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